molecular formula C8H12N4O B2771819 4-(Azidomethyl)-5-(t-butyl)oxazole CAS No. 2305252-41-7

4-(Azidomethyl)-5-(t-butyl)oxazole

Cat. No. B2771819
CAS RN: 2305252-41-7
M. Wt: 180.211
InChI Key: RIAIAJRFFOTKLI-UHFFFAOYSA-N
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Description

“4-(Azidomethyl)-5-(t-butyl)oxazole” is a complex organic compound. It contains an oxazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . The “t-butyl” group refers to a tert-butyl group, which is a branched alkyl group with a central carbon atom bonded to three methyl groups . The “azidomethyl” group refers to a functional group containing an azide (N3) attached to a methyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the oxazole ring and the introduction of the azidomethyl and t-butyl groups. The formation of oxazole rings can be achieved through several methods, including the cyclodehydration of amino alcohols . The introduction of the azidomethyl group could potentially be achieved through a diazotransfer reaction . The t-butyl group could be introduced through a variety of methods, including reactions with t-butyl alcohol .


Molecular Structure Analysis

The molecular structure of “4-(Azidomethyl)-5-(t-butyl)oxazole” would be characterized by the presence of the oxazole ring, with the azidomethyl and t-butyl groups attached at the 4 and 5 positions, respectively . The exact structure would depend on the specific synthesis method used.


Chemical Reactions Analysis

The chemical reactions involving “4-(Azidomethyl)-5-(t-butyl)oxazole” would depend on the specific conditions and reagents used. The azide group is known to be reactive and can participate in a variety of reactions, including cycloaddition reactions to form triazoles . The t-butyl group is generally considered to be relatively inert, but can undergo reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Azidomethyl)-5-(t-butyl)oxazole” would depend on its exact molecular structure. Factors that could influence its properties include the presence of the oxazole ring, the azide group, and the t-butyl group .

Scientific Research Applications

Transition Metal Coordination Chemistry of Oxazolines

Oxazoline ligands, which include structures similar to 4-(Azidomethyl)-5-(t-butyl)oxazole, have been extensively utilized in asymmetric organic syntheses as chiral auxiliaries. These ligands are known for their versatility, ease of synthesis from readily available precursors, and the ability to modulate chiral centers near the donor atoms. This review highlights their application in transition metal coordination chemistry, emphasizing their structural characterization through X-ray diffraction and NMR spectroscopy, indicating a broad utility in developing chiral catalysts and materials (Gómez, Muller, & Rocamora, 1999).

Click Chemistry in Drug Discovery

4-(Azidomethyl)-5-(t-butyl)oxazole and related azides are significant in "click chemistry," a method that employs reliable chemical transformations for various applications, including drug discovery. The copper-(I)-catalyzed triazole formation from azides and terminal acetylenes is highlighted for its reliability, specificity, and biocompatibility, showcasing the triazole products' potential in associating with biological targets through hydrogen bonding and dipole interactions, underlining the method's versatility in synthesizing new drugs and biomolecules (Kolb, Sharpless, & The Scripps, 2003).

Development of High-Density Energetic Materials

Research into trinitromethyl-substituted triazoles, which share a thematic chemical relevance with 4-(Azidomethyl)-5-(t-butyl)oxazole, has led to the development of new classes of highly dense energetic materials. These materials exhibit promising properties, such as high density, good thermal stability, and excellent detonation characteristics, making them potential candidates for use in explosives and propellants. The structural and performance characterization of these compounds underscores the innovative application of azole derivatives in material science (Thottempudi & Shreeve, 2011).

Copper-Catalyzed Decarboxylative/Click Reactions for Anticancer Agents

The Cu-catalyzed decarboxylative/click reaction utilizing azides, including those related to 4-(Azidomethyl)-5-(t-butyl)oxazole, facilitates the preparation of 1,4-disubstituted 5-arylselanyl-1,2,3-triazoles. These triazole derivatives have been evaluated for their anticancer activity, with several compounds showing potent inhibitory effects against cancer cell growth. This research not only illustrates the therapeutic potential of triazole derivatives but also the versatility of click chemistry in medicinal chemistry (Cui et al., 2018).

Synthesis of Highly Substituted Oxazoles

The metal-free annulation of alkynes, nitriles, and oxygen atoms, mediated by iodine(III), showcases a novel methodology for assembling highly substituted oxazole compounds, which could include derivatives of 4-(Azidomethyl)-5-(t-butyl)oxazole. This approach enables the regioselective formation of oxazoles, providing a new route for synthesizing diverse oxazole derivatives with potential applications in material science and drug development (Saito et al., 2013).

Future Directions

The future directions for research on “4-(Azidomethyl)-5-(t-butyl)oxazole” could include further exploration of its synthesis, investigation of its potential uses, and detailed study of its physical and chemical properties. Given the reactivity of the azide group, it could potentially be used in the synthesis of a variety of other complex organic compounds .

properties

IUPAC Name

4-(azidomethyl)-5-tert-butyl-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c1-8(2,3)7-6(4-11-12-9)10-5-13-7/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIAIAJRFFOTKLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(N=CO1)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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